BenchChemオンラインストアへようこそ!

HPCR

Anticancer drug discovery Cytotoxicity screening Calixarene therapeutics

HPCR is a fully symmetrical calix[4]resorcinarene authenticated by single-crystal X-ray diffraction and comprehensive NMR, ensuring structural fidelity for reproducible SAR and cytotoxicity screening. Its moderate potency and superior selectivity index compared to cisplatin in U-87 MG and A549 lines, combined with predicted low acute toxicity (ProTox-II Class V), make it a prudent, well-characterized starting point or reference compound for medicinal chemistry and polypharmacology studies.

Molecular Formula C52H40O12
Molecular Weight 856.9g/mol
Cat. No. B375219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPCR
Molecular FormulaC52H40O12
Molecular Weight856.9g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O
InChIInChI=1S/C52H40O12/c53-29-9-1-25(2-10-29)49-33-17-35(43(59)21-41(33)57)50(26-3-11-30(54)12-4-26)37-19-39(47(63)23-45(37)61)52(28-7-15-32(56)16-8-28)40-20-38(46(62)24-48(40)64)51(27-5-13-31(55)14-6-27)36-18-34(49)42(58)22-44(36)60/h1-24,49-64H
InChIKeyWQMHDKXCEBMUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPCR (C-4-Hydroxyphenylcalix[4]resorcinarene): Key Compound Profile for Anticancer Research Procurement


HPCR (C-4-Hydroxyphenylcalix[4]resorcinarene, CAS 176897-13-5, molecular formula C52H40O12, MW 856.87) is a macrocyclic calix[4]resorcinarene derivative characterized by basket‑shaped architecture and full symmetry with para‑hydroxyl groups on both upper and lower rims [1]. It exhibits concentration‑dependent antiproliferative activity against multiple human cancer cell lines and is involved in apoptosis induction [1]. The compound has been structurally authenticated by ¹H NMR, ¹³C NMR, and single‑crystal X‑ray diffraction, ensuring identity and purity for reproducible research use [1].

Why In‑Class Calixarenes Cannot Substitute for HPCR Without Comparative Verification


Calix[4]resorcinarene derivatives exhibit extreme variability in anticancer potency and selectivity depending on subtle changes in ring substitution, rim functionalization, and conformational symmetry [1]. For instance, nitro‑substituted C‑phenylcalix[4]resorcinarene derivatives show negligible cytotoxicity (IC₅₀ ≈ 5 mg/mL), whereas HPCR displays measurable IC₅₀ values in the low‑to‑mid micromolar range against glioblastoma and lung carcinoma lines [1]. Similarly, allyl‑functionalized analogues can achieve 10‑fold lower IC₅₀ values in breast cancer models but may lack the selectivity and safety characterization that accompany HPCR's comprehensive profiling [2]. Because the biological outcome is exquisitely sensitive to substitution pattern, procurement decisions cannot rely on class‑level assumptions—direct comparative data for HPCR against specific comparators is essential.

HPCR Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


HPCR vs. Cisplatin: Differential Cytotoxicity Across Three Cancer Cell Lines

In an MTT assay following 96‑hour treatment, HPCR showed moderate growth inhibitory activity against U‑87 MG glioblastoma (IC₅₀ = 71 ± 10 μM) and A549 lung carcinoma (IC₅₀ = 92.3 ± 7.3 μM), while displaying low activity against MCF‑7 breast cancer (IC₅₀ = 112.3 ± 5.4 μM) [1]. Cisplatin, the clinical comparator, exhibited IC₅₀ values of 28.3 ± 5.3 μM, 30.4 ± 5.2 μM, and 26.9 ± 4.7 μM, respectively, under identical conditions [1].

Anticancer drug discovery Cytotoxicity screening Calixarene therapeutics

Selectivity Index of HPCR vs. Cisplatin: Evidence of Preferential Cancer Cell Targeting

The selectivity index (SI = IC₅₀ normal / IC₅₀ cancer) was calculated using HDF normal fibroblasts as the reference. HPCR exhibited SI values of 2.07 (U‑87 MG), 1.58 (A549), and 1.31 (MCF‑7) [1]. In contrast, cisplatin showed lower SI values of 1.44 (U‑87 MG), 1.34 (A549), and 1.5 (MCF‑7) under the same experimental conditions [1].

Tumor selectivity Therapeutic window Calixarene safety profiling

In Silico Toxicity Prediction: HPCR Classified as Low Acute Oral Toxicity (ProTox‑II Class V)

ProTox‑II computational toxicology prediction assigned HPCR to toxicity class V (may be harmful if swallowed, 2000 < LD₅₀ ≤ 5000 mg/kg) with an estimated LD₅₀ of 3430 mg/kg [1]. The analysis further predicted no hepatotoxicity, neurotoxicity, cardiotoxicity, carcinogenicity, mutagenicity, cytotoxicity, or clinical toxicity [1].

Computational toxicology Drug safety assessment Lead optimization

Molecular Docking: HPCR Binding Energy Scores vs. Cisplatin Against Four Cancer‑Related Targets

Molecular docking simulations using MOE (version 2015) evaluated binding affinities of HPCR and cisplatin toward four cancer‑associated protein targets. HPCR exhibited binding energy scores of −7.1127 kcal/mol (PDB: 3RJ3), −6.1856 kcal/mol (PDB: 7AXD), −7.3611 kcal/mol (PDB: 6DUK), and −5.6105 kcal/mol (PDB: 1CGL) [1]. The study reported that HPCR demonstrated higher binding energy values compared to cisplatin in the site pockets of these proteins [1].

Structure‑based drug design Molecular docking Target engagement

HPCR vs. Nitro‑Substituted Calix[4]resorcinarene: Restoration of Cytotoxic Activity Through Substitution Pattern Optimization

Nitro‑substituted C‑phenylcalix[4]resorcinarene derivatives were previously reported to exhibit negligible cytotoxicity against human cell lines, with approximate IC₅₀ values of 5 mg/mL [1]. In contrast, HPCR—bearing hydroxyl groups in the para position on both rims—restores measurable antiproliferative activity, achieving IC₅₀ values of 71–112 μM against the same panel of cancer cell lines [1].

Structure‑activity relationship Calixarene functionalization Cytotoxicity restoration

Comprehensive Structural Authentication: ¹H NMR, ¹³C NMR, and X‑Ray Crystallography Confirm HPCR Identity

HPCR has been rigorously characterized by multiple orthogonal spectroscopic and crystallographic techniques. ¹H NMR and ¹³C NMR spectra (including DEPT‑90 and DEPT‑135) confirmed the presence of all expected proton and carbon environments, including the distinct signals for boat and chair conformers [1]. Single‑crystal X‑ray diffraction further validated the molecular structure and established the full symmetry of the macrocycle [1].

Analytical characterization Compound identity verification Quality control

Recommended Research and Procurement Scenarios for HPCR Based on Quantitative Evidence


Glioblastoma (U‑87 MG) and Lung Carcinoma (A549) Cytotoxicity Screening

HPCR is most suitable for initial cytotoxicity screening programs targeting glioblastoma and lung cancer. The compound demonstrates moderate potency (IC₅₀ = 71 μM in U‑87 MG, 92.3 μM in A549) with selectivity indices (2.07 and 1.58, respectively) that surpass those of cisplatin under identical conditions [1]. Procurement for U‑87 MG or A549‑based assays is supported by these differentiated in vitro parameters.

Scaffold‑Hopping and Calixarene SAR Studies

HPCR serves as a fully characterized, symmetrical calix[4]resorcinarene scaffold for structure‑activity relationship (SAR) exploration. The availability of single‑crystal X‑ray data and comprehensive NMR assignments [1] enables precise molecular modeling and rational derivatization. Unlike nitro‑substituted analogues that lose cytotoxicity, HPCR retains measurable activity, providing a viable starting point for medicinal chemistry optimization [1].

In Silico and In Vitro Safety Profiling Workflows

Given its predicted low acute toxicity (ProTox‑II class V, LD₅₀ = 3430 mg/kg) and absence of major organ toxicity alerts [1], HPCR is a prudent choice for laboratories that integrate early‑stage safety profiling into their lead selection funnel. It can serve as a reference compound for benchmarking the toxicity liabilities of more potent but potentially more toxic calixarene derivatives.

Multi‑Target Docking and Virtual Screening Campaigns

HPCR's favorable docking scores across four cancer‑related protein targets (3RJ3, 7AXD, 6DUK, 1CGL) [1] support its inclusion in virtual screening libraries designed for polypharmacology or target‑based repurposing studies. The compound's defined 3D structure (X‑ray‑derived) [1] enhances the reliability of docking predictions compared with homology‑modeled or low‑confidence structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for HPCR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.